molecular formula C7H5F2NO B13502200 4-Amino-2,5-difluorobenzaldehyde

4-Amino-2,5-difluorobenzaldehyde

Katalognummer: B13502200
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: KUEKKXXSZDVTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and an amino group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 2,5-difluorobenzaldehyde followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4-Amino-2,5-difluorobenzoic acid.

    Reduction: 4-Amino-2,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

    2,5-Difluorobenzaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.

    4-Amino-3,5-difluorobenzaldehyde: Similar structure but with different fluorine substitution pattern, leading to different reactivity and applications.

    4-Amino-2,4-difluorobenzaldehyde: Another isomer with distinct properties due to the position of the fluorine atoms.

Uniqueness: 4-Amino-2,5-difluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high specificity and stability.

Eigenschaften

Molekularformel

C7H5F2NO

Molekulargewicht

157.12 g/mol

IUPAC-Name

4-amino-2,5-difluorobenzaldehyde

InChI

InChI=1S/C7H5F2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2

InChI-Schlüssel

KUEKKXXSZDVTAD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)N)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.